Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)-
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Overview
Description
Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic organic compound that belongs to the class of benzamides and has a molecular formula of C14H19FNO2.
Mechanism Of Action
The mechanism of action of Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. Topoisomerases are enzymes that are involved in DNA replication and their inhibition can lead to DNA damage and cell death.
Biochemical And Physiological Effects
Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to increase the levels of acetylated histones, which are involved in the regulation of gene expression.
Advantages And Limitations For Lab Experiments
Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to exhibit potent anticancer activity, making it a promising candidate for the development of anticancer drugs. However, there are also some limitations associated with its use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. In addition, it has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)-. One of the future directions is the development of more potent and selective analogs of the compound for use as anticancer drugs. Another future direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis of Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- involves the reaction of 4-fluoro-2-nitrobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a reducing agent such as iron powder or zinc powder. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by column chromatography or recrystallization to obtain the final product.
Scientific Research Applications
Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been found to possess anticonvulsant and analgesic properties.
properties
CAS RN |
64544-18-9 |
---|---|
Product Name |
Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- |
Molecular Formula |
C13H17FN2O2 |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
4-fluoro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H17FN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
InChI Key |
NOMMINDFYOPRPU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)F |
Other CAS RN |
64544-18-9 |
Origin of Product |
United States |
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